3-Amino-1,1-difluoropentan-2-ol
Description
3-Amino-1,1-difluoropentan-2-ol (C₅H₁₁F₂NO) is a fluorinated amino alcohol characterized by a secondary alcohol group, a primary amine, and two fluorine atoms on the adjacent carbon. Its hydrochloride salt (CID 62581792) has the molecular formula C₅H₁₁F₂NO·HCl and is commercially available at 95% purity . Key structural identifiers include the SMILES CCC(C(C(F)F)O)N and InChIKey ARXJBEMSIHEXAD-UHFFFAOYSA-N . The compound’s fluorination pattern and amino-alcohol backbone make it a candidate for pharmaceutical and agrochemical applications, where fluorine atoms often enhance metabolic stability and bioavailability.
Properties
Molecular Formula |
C5H11F2NO |
|---|---|
Molecular Weight |
139.14 g/mol |
IUPAC Name |
3-amino-1,1-difluoropentan-2-ol |
InChI |
InChI=1S/C5H11F2NO/c1-2-3(8)4(9)5(6)7/h3-5,9H,2,8H2,1H3 |
InChI Key |
ARXJBEMSIHEXAD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C(F)F)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1,1-difluoropentan-2-ol typically involves the introduction of fluorine atoms and an amino group into the pentanol backbone. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 3-chloro-1,1-difluoropentane, is reacted with ammonia or an amine under controlled conditions to introduce the amino group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process generally includes steps such as fluorination, amination, and purification to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Amino-1,1-difluoropentan-2-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: This compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halides or sulfonates can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of difluoropentanone derivatives.
Reduction: Formation of difluoropentanol derivatives.
Substitution: Formation of various substituted pentanol derivatives.
Scientific Research Applications
Chemistry: 3-Amino-1,1-difluoropentan-2-ol is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in medicinal chemistry.
Biology: In biological research, this compound can be used to study the effects of fluorine substitution on biological activity and molecular interactions.
Medicine: Due to its unique structure, this compound is investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials that require specific fluorinated functionalities.
Mechanism of Action
The mechanism of action of 3-Amino-1,1-difluoropentan-2-ol involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and van der Waals forces. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug design. The amino group allows for further functionalization and interaction with biological targets.
Comparison with Similar Compounds
Fluorination Patterns and Molecular Properties
Fluorine substitution significantly influences physicochemical properties. Below is a comparative analysis of 3-amino-1,1-difluoropentan-2-ol and its analogs:
Key Observations :
- Structural Rigidity : Cyclopentane derivatives () exhibit constrained geometries compared to linear chains, impacting binding affinity in biological systems.
- Solubility : Acetate salts (e.g., 4-fluoro-4-methylpentan-1-amine acetate) improve aqueous solubility, whereas trifluorinated analogs may prioritize lipid solubility .
Stability and Commercial Availability
- The hydrochloride salt of this compound is listed as available (), suggesting robust stability. In contrast, 3-amino-1,1,1-trifluoropentan-2-ol is noted as out of stock (), possibly due to synthetic challenges or lower demand.
- Cyclopentane derivatives () are likely niche research chemicals, whereas linear fluorinated amino alcohols have broader commercial relevance .
Biological Activity
3-Amino-1,1-difluoropentan-2-ol is a fluorinated compound that has garnered attention due to its unique chemical structure and potential applications in medicinal chemistry and biological research. This article will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound (CHFNO) features an amino group and two fluorine atoms on a pentanol backbone. The presence of fluorine enhances lipophilicity and metabolic stability, making it an interesting candidate for drug development.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 139.15 g/mol |
| LogP (octanol-water partition coefficient) | Varies with substitution patterns |
| Solubility | Soluble in polar solvents |
The biological activity of this compound is primarily attributed to its ability to interact with molecular targets through:
- Hydrogen Bonding : The hydroxyl and amino groups can form hydrogen bonds with enzymes or receptors.
- Electrostatic Interactions : The charged amino group enhances interaction with negatively charged sites on proteins.
- Van der Waals Forces : Fluorine atoms increase the compound's lipophilicity, facilitating membrane penetration.
These interactions can lead to modulation of enzyme activity or receptor function, making it a valuable tool in biological research.
Biological Applications
- Fluorinated Compound Studies : Research indicates that this compound is used to investigate the effects of fluorination on biological systems. Its structure allows scientists to study how fluorinated compounds interact with biological targets, which is crucial for drug design and development.
- Therapeutic Potential : The compound has been explored for its potential therapeutic applications, particularly in developing drugs targeting specific enzymes or receptors. Its unique properties may enhance the efficacy of drugs by improving their pharmacokinetic profiles .
- Model Compound : As a model compound, it aids in understanding the broader implications of fluorinated compounds in medicinal chemistry. Studies have shown that the introduction of fluorine can significantly alter the biological activity of organic molecules .
Case Studies
Several studies highlight the biological relevance and activity of this compound:
- Study on Lipophilicity : A comparative study demonstrated that compounds with vicinal difluorination motifs exhibit altered lipophilicity, impacting their absorption and distribution in biological systems. This study emphasized the importance of structural modifications on drug design .
- Enzyme Interaction Studies : Research has shown that this compound interacts with specific enzymes, leading to significant changes in their catalytic activity. These findings suggest potential applications in enzyme inhibition or activation strategies.
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with related compounds:
| Compound | Unique Features |
|---|---|
| 3-Amino-1,1-difluoropropan-2-ol | Shorter carbon chain; potentially different activity profile |
| 3-Amino-1,1-difluorobutan-2-ol | Intermediate chain length; varied lipophilicity |
| 3-Amino-1,1-difluorohexan-2-ol | Longer carbon chain; increased hydrophobicity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
